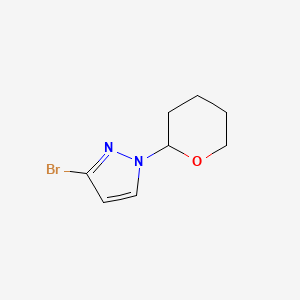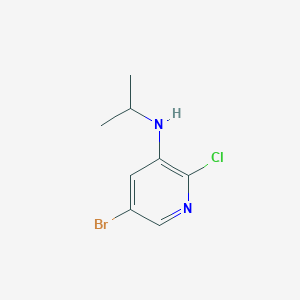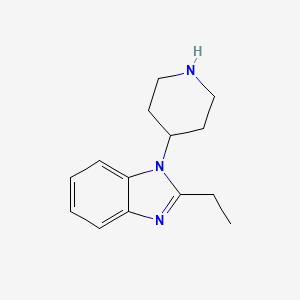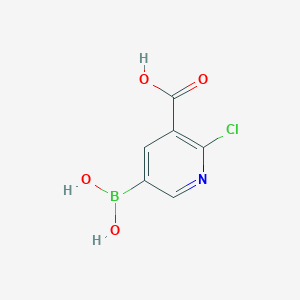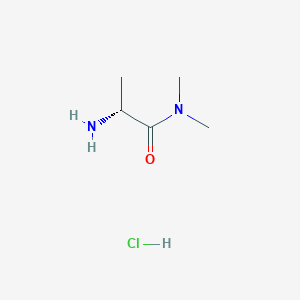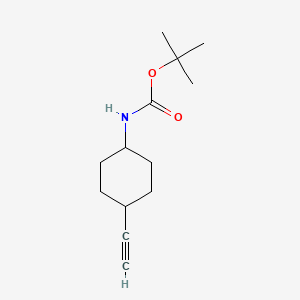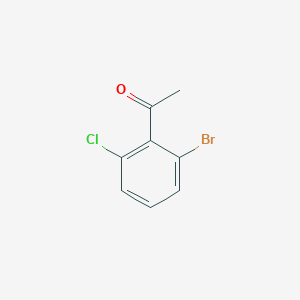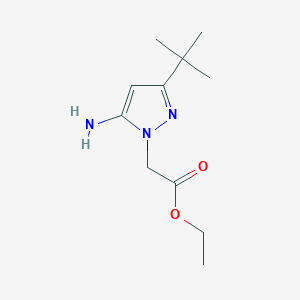
ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate
Übersicht
Beschreibung
Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C11H19N3O2 . It is a solid substance .
Synthesis Analysis
The synthesis of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and similar compounds often involves reactions of β-ketonitriles, malononitrile, alkylidenemalononitriles and their derivatives with hydrazines . N-tert.butylpyrazole intermediates have been reported to react with ethylenediamine or propylenediamine via C2 SN Ar to offer related compounds .Molecular Structure Analysis
The molecular structure of ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate can be represented by the SMILES stringCCOC(CN1N=C(C(C)(C)C)C=C1N)=O . Physical And Chemical Properties Analysis
Ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate is a solid substance . Its molecular weight is 225.29 .Wissenschaftliche Forschungsanwendungen
Synthesis and Antibacterial Activity
Ethyl 2-(1H-pyrazol-1-yl)acetate serves as a precursor in synthesizing a series of novel compounds with potential antibacterial properties. For instance, the compound has been used to create Schiff bases and 1,3,4-oxadiazol derivatives, which were tested against both Gram-positive and Gram-negative bacteria, showing promising results compared to standard drugs like Ciprofloxacin and Tetracycline (Asif et al., 2021).
Marine Fungus Compounds and Antioxidant Activity
Research on marine fungi led to the discovery of new compounds with significant antioxidant activities. Ethyl acetate extracts from the fermentation broth of Penicillium sp. yielded compounds that have been characterized and shown potential as antioxidants (Hong-Hua Wu et al., 2010).
Green Synthesis Approaches
A green synthesis approach has been employed for the creation of Pyrano[2,3-c]-Pyrazoles and Pyrazolo[1,5-a]Pyrimidines, highlighting an environmentally friendly method of synthesizing heterocyclic compounds without the use of solvents (Al-Matar et al., 2010).
Novel Synthetic Routes
Efficient synthetic routes have been developed for ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products through condensation reactions, showcasing novel pathways for N-fused heterocycle production (Ghaedi et al., 2015).
Antioxidant Phenolic Compounds
In another study, antioxidant phenolic compounds were isolated from walnut kernels (Juglans regia L.), indicating the potential of using natural extracts for discovering new antioxidants (Zijia Zhang et al., 2009).
Safety And Hazards
Zukünftige Richtungen
Given the wide range of applications of pyrazoles in various fields, there is a rise in the significance of designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking for potential applications of pyrazoles . This suggests that ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate and similar compounds may continue to be subjects of interest in future research.
Eigenschaften
IUPAC Name |
ethyl 2-(5-amino-3-tert-butylpyrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O2/c1-5-16-10(15)7-14-9(12)6-8(13-14)11(2,3)4/h6H,5,7,12H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKLKNVALGKYXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=CC(=N1)C(C)(C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 2-(5-amino-3-tert-butyl-1H-pyrazol-1-yl)acetate | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

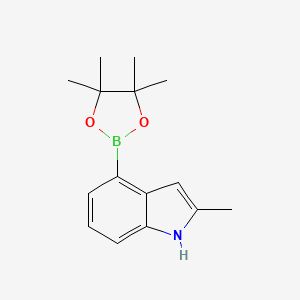
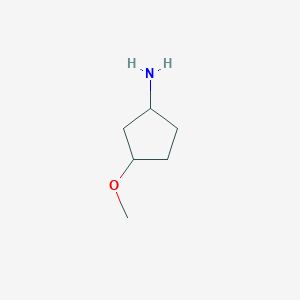
![4-[(tert-Butoxycarbonyl)amino]butyl methanesulfonate](/img/structure/B1526627.png)
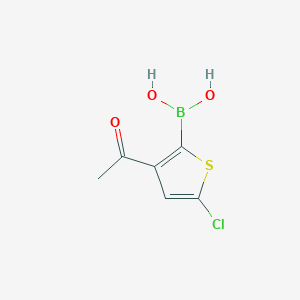

![5-(propan-2-yl)-4H,5H,6H,7H-[1,3]thiazolo[5,4-c]pyridine](/img/structure/B1526633.png)
